
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common approach is the reduction of a corresponding nitro compound followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the initial synthesis stages.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can enhance the performance of products in various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in modulating its binding affinity and selectivity. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substitution, used as a solvent and intermediate in chemical synthesis.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with applications in medicinal chemistry.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone used in various chemical reactions.
Uniqueness
What sets (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl apart from these similar compounds is its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. This unique structure allows for a broader range of applications and potential for innovation in various fields.
Propriétés
Formule moléculaire |
C8H12Cl3FN2 |
|---|---|
Poids moléculaire |
261.5 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1 |
Clé InChI |
MWQRUBKFRYNPRZ-JZGIKJSDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CN)N)F)Cl.Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1C(CN)N)F)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


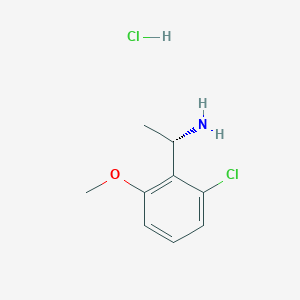
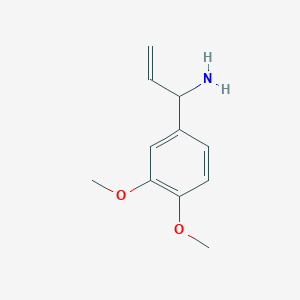
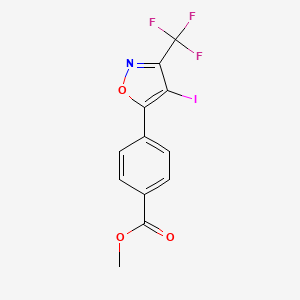


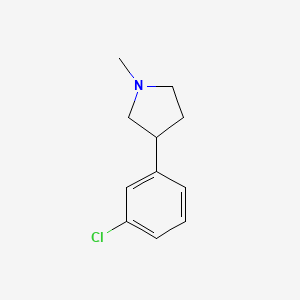
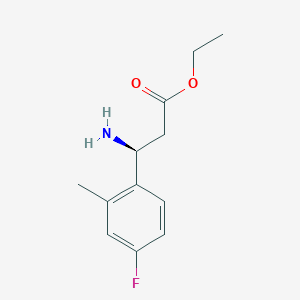


![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)

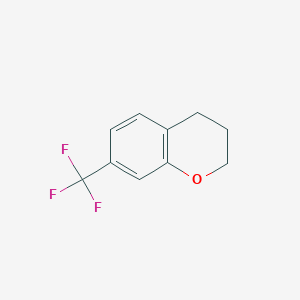

![2-(3,4-Dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetic acid](/img/structure/B13045047.png)
